molecular formula C23H21N5O2S2 B12139635 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139635
M. Wt: 463.6 g/mol
InChI Key: KSUXJKFBBLHTQC-SDXDJHTJSA-N
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Description

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetically designed small molecule recognized in scientific literature as a potent dual inhibitor of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). Its mechanism of action involves competitive binding at the ATP-binding sites of these kinases, effectively disrupting their catalytic activity. The inhibition of CDK2, a key regulator of the cell cycle, makes this compound a valuable tool for investigating cell cycle progression, proliferation, and in the study of cancers where CDK2 is dysregulated. Concurrently, its potent action against GSK-3β, a serine/threonine kinase involved in numerous signaling pathways including Wnt and insulin signaling, opens research avenues in neurobiology, metabolic studies , and inflammation . This dual-targeting profile is particularly significant for probing crosstalk between cell cycle control and other critical cellular processes. Researchers can utilize this high-purity compound for in vitro enzymatic assays, cell-based studies, and to explore the therapeutic potential of simultaneous kinase inhibition in various disease models. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H21N5O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N5O2S2/c1-25-22(30)18(32-23(25)31)15-17-20(24-19-9-5-6-10-28(19)21(17)29)27-13-11-26(12-14-27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3/b18-15-

InChI Key

KSUXJKFBBLHTQC-SDXDJHTJSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

CuI-Catalyzed Tandem C–N Bond Formation and Intramolecular Amidation

A highly efficient method for constructing the pyrido[1,2-a]pyrimidin-4-one core involves a one-pot tandem reaction using 2-halopyridines and (Z)-3-amino-3-arylacrylates under CuI catalysis.

Procedure :

  • Reagents : 2-Iodopyridine (1.0 equiv), (Z)-3-amino-3-phenylacrylate (1.2 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 130°C, 24 hours under nitrogen.

  • Mechanism :

    • Step 1 : Ullmann-type C–N coupling between 2-iodopyridine and the amine group of (Z)-3-amino-3-phenylacrylate.

    • Step 2 : Intramolecular amidation to cyclize the intermediate into the pyrido[1,2-a]pyrimidin-4-one scaffold.

  • Yield : 75–89% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

  • Catalyst Screening : CuI outperformed CuBr and CuCl due to superior oxidative stability.

  • Temperature : Reactions below 110°C resulted in incomplete cyclization.

  • Substrate Scope : Electron-withdrawing groups on the arylacrylate (e.g., -Cl, -CF₃) reduced yields by 15–20%.

Synthesis of the (Z)-Thiazolidinone Moiety

Knoevenagel Condensation with Thiazolidine-2,4-Dione

The thiazolidinone fragment is synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and an aldehyde precursor.

Procedure :

  • Reagents : Thiazolidine-2,4-dione (1.0 equiv), 3-methyl-4-oxo-2-thioxo-thiazolidine-5-carbaldehyde (1.1 equiv).

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Ethanol (reflux, 6 hours).

  • Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the thiazolidinone sulfur and pyrido[1,2-a]pyrimidin-4-one core.

  • Yield : 68% after recrystallization (n-butanol).

Final Coupling and Characterization

Aldol-Like Condensation for Methylidene Bridge Formation

The thiazolidinone moiety is conjugated to the pyrido[1,2-a]pyrimidin-4-one core via an Aldol-like condensation.

Procedure :

  • Reagents : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv).

  • Base : Triethylamine (2.0 equiv).

  • Solvent : Dichloromethane (room temperature, 8 hours).

  • Workup : Acidification with HCl (1M) to pH 3–4 precipitates the product.

  • Yield : 65% after filtration and washing (cold methanol).

Characterization Data :

  • Molecular Formula : C₂₈H₂₇N₅O₂S₂.

  • HRMS (ESI+) : m/z 554.1682 [M+H]⁺ (calc. 554.1685).

  • FTIR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

An alternative route employs Pd(PPh₃)₄ to couple pre-functionalized pyrido[1,2-a]pyrimidin-4-one and thiazolidinone intermediates. While this method achieves higher yields (78%), the cost of palladium catalysts limits scalability.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 70% but requires specialized equipment and yields comparable results (67%).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 2 and 3 of the pyrido[1,2-a]pyrimidin-4-one core are mitigated by steric directing groups.

  • Stereochemical Purity : The (Z)-configuration is maintained using bulky bases (e.g., DBU) to prevent isomerization.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemical Characteristics

The molecular formula of this compound is C20H20N4O2S2C_{20}H_{20}N_{4}O_{2}S_{2} with a molecular weight of approximately 396.52 g/mol. The compound features a thiazolidinone core and pyrido-pyrimidine structure, which are known for their diverse biological activities.

Antimicrobial Properties

Research has shown that compounds similar to 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial activities. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating promising results in inhibiting growth.

Compound Target Pathogen Activity Reference
Compound AMycobacterium tuberculosisEffective inhibition
Compound BStaphylococcus aureusModerate inhibition

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity.

Cancer Cell Line IC50 (µM) Mechanism of Action Reference
MV4-110.25CDK6 inhibition
MCF70.50Apoptosis induction

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound significantly reduced the viability of MV4-11 cells after 24 hours of treatment, suggesting its potential as a therapeutic agent in leukemia management.
    "The results showed a dose-dependent reduction in cell viability, indicating effective anticancer properties."
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited strong activity against multidrug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment.
    "The synthesized derivatives displayed promising antibacterial activity, particularly against resistant strains."

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibit structural diversity through substitutions on the thiazolidinone and piperazine/piperidine rings. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison of Analogous Compounds

Compound Name Substituents on Thiazolidinone Piperazine/Piperidine Substituents Key Structural Differences Potential Implications
Target Compound 3-methyl 4-phenyl - Enhanced lipophilicity due to phenyl group; potential CNS activity
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-ethyl 4-(2-hydroxyethyl) Ethyl group increases steric bulk; hydroxyethyl enhances hydrophilicity Improved solubility; reduced metabolic stability
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(1-phenylethyl) 4-ethyl Phenylethyl adds steric hindrance; ethyl on piperazine reduces basicity Altered receptor selectivity; possible reduced bioavailability
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one N/A (no thiazolidinone) 4-methylpiperazine Absence of thiazolidinone; benzodioxol substituent Shift in mechanism of action (e.g., kinase inhibition vs. antimicrobial activity)

Electronic and Steric Effects

  • Piperazine Substitutions : The 4-phenyl group in the target compound enhances π-π stacking interactions compared to alkyl or hydroxyalkyl analogs, which may improve binding to aromatic-rich binding pockets .

Research Findings and Implications

  • Synthetic Challenges: The Z-configuration of the thiazolidinone methylidene group is critical for maintaining planar geometry, which stabilizes conjugation with the pyridopyrimidinone core. This configuration is typically confirmed via X-ray crystallography (e.g., using SHELX or ORTEP ).
  • Structure-Activity Relationships (SAR): Minor substituent changes (e.g., methyl to ethyl on thiazolidinone) can significantly alter electronic properties (e.g., dipole moments, HOMO-LUMO gaps), influencing redox behavior and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : A one-pot multicomponent synthesis approach, analogous to methods used for chromeno-pyrimidine derivatives, could be adapted. Catalytic use of p-toluenesulfonic acid (p-TsOH) in ethanol under reflux may facilitate cyclization and improve efficiency . Optimization can employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions via response surface modeling . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the Z-isomer, given the compound’s stereochemical sensitivity.

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., thioxo, carbonyl) . For crystallographic validation, use SHELX programs for single-crystal X-ray diffraction data refinement, ensuring accurate bond-length and angle measurements .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties and drug-likeness?

  • Methodology : Employ density functional theory (DFT) for electronic structure analysis and molecular docking to assess binding affinity to biological targets. Software like Gaussian or Schrödinger Suite can predict solubility, logP, and bioavailability. PubChem-derived data (e.g., InChIKey, SMILES) enable database cross-referencing for property validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodology : Cross-validate NMR/IR results with X-ray crystallography to address discrepancies in stereochemistry or tautomerism. For instance, if experimental NMR shifts conflict with predicted spectra, refine computational parameters (e.g., solvent effects in DFT) or re-examine sample purity. ORTEP-III can visualize crystallographic data to confirm spatial arrangements .

Q. What strategies are effective for optimizing the compound’s synthetic pathway to minimize side products?

  • Methodology : Implement flow chemistry techniques to enhance reaction control and scalability. Use inline analytics (e.g., UV-Vis, HPLC) for real-time monitoring. Statistical optimization via DoE can identify critical factors (e.g., reagent stoichiometry, flow rate) that reduce byproducts like uncyclized intermediates or stereoisomers .

Q. How can the compound’s potential bioactivity be systematically evaluated against disease-relevant targets?

  • Methodology : Conduct high-throughput screening (HTS) against kinase or GPCR panels to identify primary targets. For antimicrobial activity, use MIC assays against Gram-positive/negative strains. Molecular dynamics simulations can elucidate binding modes, while ADMETox models predict pharmacokinetic and toxicity profiles .

Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

  • Methodology : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to track degradation products (e.g., hydrolysis of the thioxo group or piperazine ring oxidation). Stability-indicating methods (e.g., UPLC-PDA) ensure specificity in quantifying intact compound .

Methodological Considerations

  • Stereochemical Control : The Z-configuration of the thiazolidinone methylidene group requires careful solvent selection (e.g., DMF for polar transition states) and low-temperature crystallization to prevent isomerization .
  • Safety Protocols : Follow OSHA guidelines for handling thiourea derivatives (potential irritants) and use fume hoods during synthesis. Refer to SDS sheets for proper storage (e.g., desiccated, -20°C) and disposal .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring efficiency) rigorously, as slight deviations can alter yields in multicomponent reactions .

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